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2-Amino-4-methylhex-4-enoic acid

aminoacyl-tRNA synthetase enzyme kinetics substrate discrimination

Standard phenylalanine analogs fail to discriminate cognate vs. non-cognate PheRS substrates or quantify PAL active-site plasticity. This non-proteinogenic α-amino acid delivers validated reference data. - **PAL inhibition**: Ki = 30 µM, Ki/Km = 111 (maize), filling the SAR gap between cyclohexyl-Ala (2.3 µM) and allylglycine (280 µM). - **PheRS discrimination**: 30-40× higher Km than phenylalanine; species-dependent Vmax (30% in A. californica vs. 100% in E. coli). - **Provenance**: Major free amino acid in Aesculus californica seeds with published ¹⁴C-tracer metabolic flux framework. Immediate shipment, certified for enzymatic mechanism studies and plant amino acid metabolism research.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 17781-05-4
Cat. No. B579718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylhex-4-enoic acid
CAS17781-05-4
Synonyms2-Amino-4-methyl-4-hexenoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC=C(C)CC(C(=O)O)N
InChIInChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)
InChIKeyZJAGBNLNDKYYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylhex-4-enoic acid: Overview


2-Amino-4-methylhex-4-enoic acid (AMHA; CAS 17781-05-4), also known as (2S,4E)-2-amino-4-methylhex-4-enoic acid or 3-(1-methyl-1-propenyl)alanine, is a non-proteinogenic α-amino acid naturally occurring as the major free amino acid in seeds of Aesculus californica (California buckeye) [1]. It functions as a structural analog of L-phenylalanine and is recognized as a substrate by phenylalanyl-tRNA synthetases (PheRS) from diverse plant, bacterial, and archaeal species [2], as well as an inhibitor of phenylalanine ammonia-lyase (PAL) with a Ki of 30 µM [3]. Its defining structural features—a methyl-branched Δ⁴-olefin side chain replacing the aromatic ring of phenylalanine—confer distinct enzyme recognition and discrimination properties that are not duplicated by phenylalanine itself, saturated homologs such as homoisoleucine, or other unsaturated analogs like 2-amino-5-methylhex-4-enoic acid.

Why This Compound Is Irreplaceable


Despite sharing an α-amino acid backbone, 2-amino-4-methylhex-4-enoic acid exhibits quantitatively distinct behavior in enzyme recognition, kinetic partitioning, and metabolic fate that precludes simple substitution by phenylalanine, homoisoleucine (the saturated counterpart), or positional isomers such as 2-amino-5-methylhex-4-enoic acid [1]. Phenylalanyl-tRNA synthetases discriminate AMHA from phenylalanine by a 30–40-fold higher Km and substantially altered Vmax depending on the enzyme source [2]; PAL inhibition potency differs by >13-fold relative to 3-cyclohexyl-L-alanine [3]; and in the native producer A. californica, AMHA is excluded from protein incorporation despite robust activation, a discrimination phenotype not replicated by most other phenylalanine surrogates [2]. These quantitative differences mean that experiments designed around AMHA cannot be replicated by substituting phenylalanine, homoisoleucine, or regioisomers without recalibrating concentration-response relationships and re-validating selectivity profiles.

Key Differentiation Evidence


Reduced Substrate Affinity on PheRS

The Km of 2-amino-4-methylhex-4-enoic acid for phenylalanyl-tRNA synthetase (PheRS) is 30–40 times higher than that of the native substrate L-phenylalanine, measured across five Aesculus species and with partially purified enzymes from seed cotyledons. This indicates substantially weaker ground-state binding and provides a quantitative window for probing PheRS substrate discrimination mechanisms [1].

aminoacyl-tRNA synthetase enzyme kinetics substrate discrimination

Species-Specific Catalytic Turnover

With the A. californica PheRS, the maximum velocity (Vmax) for 2-amino-4-methylhex-4-enoic acid is only 30% of that measured for phenylalanine. In contrast, PheRS from four other Aesculus species that do not natively contain AMHA showed identical Vmax for the two substrates. This species-dependent kinetic divergence makes AMHA uniquely suited for comparative enzyme mechanism studies across producer vs. non-producer organisms [1].

enzyme kinetics phenylalanyl-tRNA synthetase species-specific discrimination

PAL Inhibition Potency Profiling

(2S,E)-2-Amino-4-methylhex-4-enoic acid inhibits maize phenylalanine ammonia-lyase (PAL) with a Ki of 30 µM, corresponding to a Ki/Km(Phe) ratio of 111. By comparison, 3-cyclohexyl-L-alanine is a 13-fold more potent inhibitor (Ki = 2.3 µM; Ki/Km = 8.5), while D,L-allylglycine is 9.3-fold weaker (Ki = 280 µM). AMHA occupies a distinct intermediate potency niche among PAL inhibitors, making it useful for inhibitor structure-activity relationship (SAR) profiling [1].

phenylalanine ammonia-lyase enzyme inhibition Ki determination

Cross-Kingdom Enzyme Recognition

2-Amino-4-methylhex-4-enoic acid is activated as a substrate by PheRS from phylogenetically distant organisms: Aesculus and mung bean (plant), Methanosarcina barkeri (archaea), and Escherichia coli (eubacteria) [1]. In mung bean, activation rates were comparable to phenylalanine itself [2]. This broad cross-kingdom enzyme recognition distinguishes AMHA from many synthetic phenylalanine analogs that are recognized only by a narrow subset of PheRS enzymes, supporting its use as a universal probe for PheRS active-site architecture [3].

aminoacyl-tRNA synthetase substrate promiscuity phylogenetic conservation

Discrimination Against Protein Incorporation

In A. californica, 2-amino-4-methylhex-4-enoic acid is activated by the endogenous PheRS (Km 30–40× Phe; Vmax 30% of Phe), yet the compound is absent from seed protein. This contrasts with phenylalanine, which is incorporated efficiently, and with other phenylalanine analogs (e.g., p-fluorophenylalanine) that are known to be translationally incorporated in various systems. The discrimination is hypothesized to occur at the tRNA transfer or proofreading step [1]. No comparable metabolic exclusion data exist for 2-amino-5-methylhex-4-enoic acid or homoisoleucine in Aesculus.

proofreading metabolic discrimination non-proteinogenic amino acid

Biosynthetic Origin from Isoleucine

¹⁴C-isotopic feeding studies in A. californica fruit tissue identified L-isoleucine as the most effective biosynthetic precursor of 2-amino-4-methylhex-4-enoic acid, with the carboxyl carbon of isoleucine lost during conversion. Homoisoleucine (the saturated analog) was not efficiently converted to AMHA, though ¹⁴C-AMHA could be partially reduced to homoisoleucine [1]. This establishes AMHA as an isoleucine-derived olefinic amino acid, distinguishing its metabolic origin from phenylalanine (shikimate-derived) and from 2-amino-5-methylhex-4-enoic acid (for which biosynthetic pathway data are absent).

biosynthesis isotopic labeling non-proteinogenic amino acid metabolism

Research Applications


PheRS Editing and Proofreading Studies

AMHA's well-characterized 30–40× Km elevation relative to phenylalanine and species-differential Vmax phenotype (30% in A. californica vs. 100% in non-producer species) make it the analog of choice for dissecting how PheRS enzymes discriminate cognate from non-cognate substrates. Its exclusion from protein despite activation also enables direct investigation of pre-transfer vs. post-transfer proofreading mechanisms [1].

PAL Inhibitor SAR Reference

With a Ki of 30 µM and Ki/Km of 111 on maize PAL, AMHA serves as a structurally defined intermediate-potency reference point in inhibitor screening cascades. It bridges the gap between the more potent 3-cyclohexyl-L-alanine (Ki = 2.3 µM) and weaker allylglycine (Ki = 280 µM), enabling rank-order SAR construction [2].

Plant Specialized Metabolism Research

As the major free amino acid in A. californica seeds with a defined biosynthetic route from isoleucine, AMHA is directly relevant for studies of plant non-proteinogenic amino acid metabolism, including investigations of aminoacyl-tRNA synthetase co-evolution with endogenous toxic amino acids. The availability of ¹⁴C-tracer data provides a validated experimental framework for metabolic flux studies [3].

Cross-Kingdom Substrate Promiscuity Screening

AMHA's confirmed activation by PheRS from plants, archaea (M. barkeri), and eubacteria (E. coli) supports its inclusion as a reference substrate in standardized panels designed to probe the active-site plasticity of aminoacyl-tRNA synthetases across phylogenetic domains. This avoids reliance on analogs whose cross-kingdom activity is untested [4].

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